molecular formula C24H29N3O8 B590756 N-Methylol Minocycline (~90per cent) CAS No. 1075240-33-3

N-Methylol Minocycline (~90per cent)

Cat. No. B590756
CAS RN: 1075240-33-3
M. Wt: 487.509
InChI Key: KIFXZUBVPDZBNZ-LRSHKJBPSA-N
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Description

N-Methylol Minocycline is a compound with the molecular formula C24H29N3O8 . It has a molecular weight of 487.5 g/mol . It is also known by other names such as CY4ZWG343Z and N2-(Methylhydroxy)-minocycline .


Molecular Structure Analysis

The IUPAC name for N-Methylol Minocycline is (4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-N-(hydroxymethyl)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide . The compound has 6 hydrogen bond donors and 10 hydrogen bond acceptors .


Physical And Chemical Properties Analysis

N-Methylol Minocycline has a molecular weight of 487.5 g/mol, an XLogP3 of -0.8, a hydrogen bond donor count of 6, a hydrogen bond acceptor count of 10, and a rotatable bond count of 4 .

Scientific Research Applications

Development of Minocycline-Imprinted Hydrogels

Minocycline-imprinted hydrogels have been developed for controlled drug delivery in ocular disease treatments . An integrated computational and experimental study was conducted to investigate the relationship between design parameters and the drug loading/release performance of hydrogels . The study suggested that acrylic acid and itaconic acid are suitable monomers for imprinting minocycline . The hydrogels were synthesized with acrylic acid and three different amounts of cross-linker ethylene glycol dimethacrylate . The study indicated an optimum cross-linker amount of 2 mol% for controlled minocycline release from imprinted hydrogels .

Formulation of Minocycline-Loaded Nanoemulgel

A nanoemulgel of minocycline was formulated and optimized for improved drug delivery and longer retention time in the targeted area . Different o/w nanoemulsions were formulated by the oil phase titration method and optimized by pseudo-ternary phase diagrams . The optimized nanoemulsion was suspended in 1.0% w/v of Carbopol 940 gel to formulate the nanoemulgel . The nanoemulgel exhibited sustained-release behavior . This minocycline-containing nanoemulgel is expected to treat acne rosacea more effectively .

Minocycline-loaded nHAP/PLGA Microspheres

Minocycline-loaded nHAP/PLGA microspheres have been developed . These nanoparticles have the potential to expedite corneal wound healing and attenuate inflammation, thereby improving the treatment outcomes for CoNV and providing a new pharmaceutical option for alkali burns .

Mechanism of Action

The mechanism of action of minocycline, a related compound, involves attaching to the bacterial 30S ribosomal subunit and preventing protein synthesis . It exhibits anti-inflammatory, antioxidant, anti-apoptotic, and immunomodulatory properties .

Future Directions

Minocycline has shown potential for reducing neuropathic pain . It has been effective against multidrug-resistant Gram-positive and Gram-negative bacterial infections . Further high-quality studies are needed to validate this potential .

properties

{ "Design of the Synthesis Pathway": "The synthesis of N-Methylol Minocycline can be achieved through a multistep process involving the conversion of Minocycline to N-Methyl Minocycline followed by the reaction with formaldehyde to form N-Methylol Minocycline.", "Starting Materials": [ "Minocycline", "Methanol", "Formaldehyde", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Minocycline is dissolved in methanol and reacted with sodium hydroxide to form N-Methyl Minocycline.", "The resulting N-Methyl Minocycline is then dissolved in water and reacted with formaldehyde in the presence of hydrochloric acid to form N-Methylol Minocycline.", "The product is then isolated through filtration and purification techniques such as recrystallization or chromatography." ] }

CAS RN

1075240-33-3

Product Name

N-Methylol Minocycline (~90per cent)

Molecular Formula

C24H29N3O8

Molecular Weight

487.509

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-N-(hydroxymethyl)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C24H29N3O8/c1-26(2)13-5-6-14(29)16-11(13)7-10-8-12-18(27(3)4)20(31)17(23(34)25-9-28)22(33)24(12,35)21(32)15(10)19(16)30/h5-6,10,12,18,28-30,33,35H,7-9H2,1-4H3,(H,25,34)/t10-,12-,18-,24-/m0/s1

InChI Key

KIFXZUBVPDZBNZ-LRSHKJBPSA-N

SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)NCO)O)O)O)O)N(C)C

synonyms

N-Hydroxymethyl Minocycline;  (4S,4aS,5aR,12aS)-4,7-bis(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-N-(hydroxymethyl)-1,11-dioxo-2-naphthacenecarboxamide

Origin of Product

United States

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